The Structural Elucidation and Characterization of Withaphysalin A: A Technical Guide
The Structural Elucidation and Characterization of Withaphysalin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered significant scientific attention for its potent anti-inflammatory and potential anticancer properties.[1] Isolated primarily from plants of the Physalis genus, its complex polycyclic structure necessitates a multi-faceted approach for complete elucidation and characterization. This technical guide provides an in-depth overview of the methodologies and data integral to defining the structure of Withaphysalin A, alongside a summary of its characterized biological activities and the experimental protocols used for their determination.
Physicochemical and Spectroscopic Characterization
The foundational step in the characterization of any natural product is the determination of its fundamental physicochemical properties and the comprehensive analysis of its spectroscopic data.
Physicochemical Properties
Withaphysalin A is a C28 steroidal lactone built upon an ergostane-type skeleton.[1]
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₆ |
| Molecular Weight | 466.57 g/mol |
| CAS Number | 57423-72-0 |
Note: Data on appearance, melting point, and specific solubility are not consistently reported and require experimental determination.
Spectroscopic Data
The definitive structure of Withaphysalin A was elucidated through the combined application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. X-ray crystallography of closely related withaphysalins has also been instrumental in confirming the stereochemistry.[2][3]
¹H and ¹³C NMR spectroscopy are cornerstones in the structural elucidation of complex organic molecules like Withaphysalin A. The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and various 2D NMR experiments (COSY, HSQC, HMBC) allow for the precise assignment of protons and carbons within the molecular framework.
Table 1: ¹H NMR Spectral Data of Withaphysalin A (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-2 | 6.00 | d, J = 9.5 |
| H-3 | 7.10 | dd, J = 9.5, 6.0 |
| H-4 | 6.24 | d, J = 6.0 |
| H-6 | 4.46 | - |
Note: This is a partial list. A complete assignment requires access to the full spectral data from primary literature.
Table 2: ¹³C NMR Spectral Data of Withaphysalin A (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 204.3 (ketone) |
| C-4 | 116.9 |
| C-5 | - |
| C-6 | - |
| C-10 | 53.8 |
| C-18 | 103.1 |
| - | 215.8 (ketone) |
| - | 178.8 (ester) |
| - | 164.1 (ester) |
Note: This is a partial list. A complete assignment requires access to the full spectral data from primary literature.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula.
Table 3: High-Resolution Mass Spectrometry Data of Withaphysalin A
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 467.2434 | - |
Note: The observed m/z value would be determined experimentally.
IR spectroscopy provides valuable information regarding the functional groups present in the molecule.
Table 4: Infrared (IR) Spectral Data of Withaphysalin A
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500-3100 | O-H stretching (hydroxyl groups) |
| 3034 | C-H stretching (aromatic/vinylic) |
| 2927, 2856 | C-H stretching (aliphatic) |
| 1687, 1655 | C=O stretching (conjugated ketone, lactone) |
Note: These are general regions and specific peak positions may vary.
Table 5: Typical X-ray Crystallographic Data Obtained
| Parameter | Description |
| Crystal system | e.g., Orthorhombic, Monoclinic |
| Space group | e.g., P2₁2₁2₁ |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Bond lengths | (Å) |
| Bond angles | (°) |
| Torsion angles | (°) |
Experimental Protocols
Isolation and Purification of Withaphysalin A
The following is a generalized protocol for the isolation and purification of Withaphysalin A from Physalis minima.
Spectroscopic and Spectrometric Analysis
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NMR Spectroscopy: Approximately 5-10 mg of purified Withaphysalin A is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Mass Spectrometry: A dilute solution of Withaphysalin A in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into a high-resolution mass spectrometer, typically an ESI-TOF or ESI-Orbitrap instrument, for accurate mass measurement.
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IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate, using an FTIR spectrometer.
Biological Activity and Signaling Pathways
Withaphysalin A exhibits potent anti-inflammatory activity, primarily through the modulation of the NF-κB, STAT3, and Nrf2/HO-1 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Withaphysalin A has been shown to inhibit this pathway by preventing the phosphorylation of the IκB kinase (IKK) complex. This, in turn, blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in inflammation and cancer. Withaphysalin A has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its dimerization and subsequent nuclear translocation and transcriptional activity.[1]
Upregulation of the Nrf2/HO-1 Pathway
In addition to its inhibitory effects on pro-inflammatory pathways, Withaphysalin A has also been found to upregulate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, Withaphysalin A induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.
Conclusion
The structural elucidation of Withaphysalin A is a testament to the power of modern spectroscopic techniques. A combination of NMR, MS, and IR spectroscopy, complemented by X-ray crystallographic data from related compounds, has provided a definitive three-dimensional structure. This detailed structural information is paramount for understanding its biological activity and for guiding future drug development efforts. The characterization of its inhibitory effects on key pro-inflammatory signaling pathways, such as NF-κB and STAT3, and its activation of the protective Nrf2/HO-1 pathway, solidifies its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a comprehensive overview of the foundational data and methodologies that underpin our current understanding of this promising natural product.
